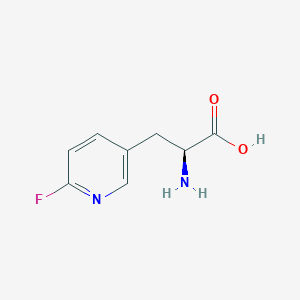

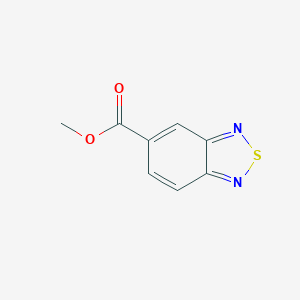

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid often involves multistep chemical reactions that include nucleophilic substitution, reduction, and protection/deprotection strategies. A notable example is the synthesis of fluorinated analogs of amino acids, where the fluorine-18 isotope is introduced using nucleophilic substitution reactions for applications in positron emission tomography (PET) imaging. For instance, (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated for brain tumor imaging, demonstrating the importance of fluorine substitution in the molecular structure for biological applications (McConathy et al., 2010).

Molecular Structure Analysis

The molecular structure of fluoropyridine-containing amino acids is characterized by the presence of a fluorine atom attached to a pyridine ring, which significantly influences the chemical and physical properties of these compounds. The fluorine atom, being highly electronegative, affects the electron distribution within the molecule, which can be studied using various spectroscopic techniques. Computational chemistry methods, including density functional theory (DFT), are often employed to predict and analyze the NLO (non-linear optical) properties and molecular docking analyses, providing insights into potential biological interactions and activities (Jayarajan et al., 2019).

Wissenschaftliche Forschungsanwendungen

Imaging and Diagnostic Applications

The compound has been studied for its potential in imaging and diagnostic applications. Notably, the (S)-enantiomer of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid demonstrated promising properties for brain tumor imaging using positron emission tomography (PET). This compound showed higher tumor uptake and tumor-to-brain ratios compared to its (R)-enantiomer, indicating potential for improved diagnostic imaging of brain tumors (McConathy et al., 2010).

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of related compounds:

- The crystal structure of fluroxypyr, a pyridine herbicide structurally similar to (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid, has been examined, revealing a three-dimensional network of molecules connected through hydrogen bonds and weak π–π interactions (Park et al., 2016).

- A nucleoside analogue, 6-Amino-3-(β-D-2-deoxy-erythro-furanosyl)-2-fluoropyridine, has been characterized, offering insights into the structural properties of related fluorinated compounds (Sun et al., 2006).

Anticancer Activity

The compound has been implicated in research exploring anticancer activity:

- Amino acids derivatives, including those similar to (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid, have been synthesized and investigated for their potential in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

- Certain derivatives have been evaluated for their efficacy as anticancer agents in vitro, with significant activities observed for specific compounds (Saad & Moustafa, 2011).

Analytical and Quality Control

Analytical methods have been developed for the quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, which share structural similarities with (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid. These methods are crucial for ensuring the purity and efficacy of pharmaceutical compounds (Zubkov et al., 2016).

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPBMVIGHPBZQZ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1C[C@@H](C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

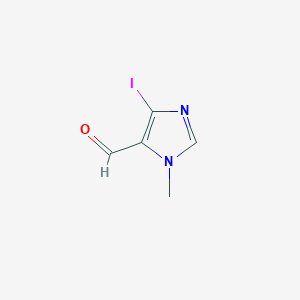

![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)

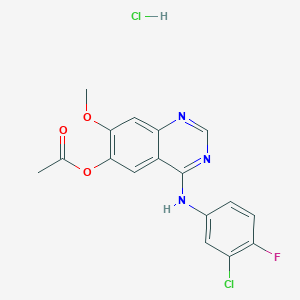

![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)

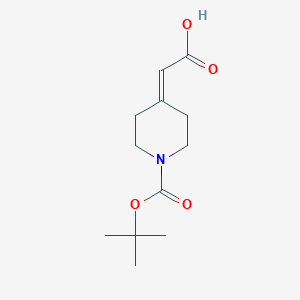

![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)